molecular formula C8H5ClOS2 B8595236 2-Chloro-1-thieno[3,2-b]thiophen-2-yl-ethanone

2-Chloro-1-thieno[3,2-b]thiophen-2-yl-ethanone

Cat. No.: B8595236
M. Wt: 216.7 g/mol
InChI Key: CDBNBRJSYHWAFZ-UHFFFAOYSA-N
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Description

2-Chloro-1-thieno[3,2-b]thiophen-2-yl-ethanone is a useful research compound. Its molecular formula is C8H5ClOS2 and its molecular weight is 216.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5ClOS2

Molecular Weight

216.7 g/mol

IUPAC Name

2-chloro-1-thieno[3,2-b]thiophen-5-ylethanone

InChI

InChI=1S/C8H5ClOS2/c9-4-5(10)7-3-8-6(12-7)1-2-11-8/h1-3H,4H2

InChI Key

CDBNBRJSYHWAFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1SC(=C2)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thieno[3,2-b]-thiophene (38.5 mmol) was solubilized in anhydrous DCM (77 mL) and the chloroacetylchloride (39.66 mmol) was added. The reaction mixture was cooled down to 0° C. and A1Cl3 (43.12 mmol) solubilized in DCM (385 mL) was added slowly. The mixture was stirred at room temperature during 5 hrs. The reaction mixture was cooled again to 0° C. and water and 2N HCl were added until pH=1. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to give intermediate E71 as a yellow solid in 43% yield. MS (ESI, EI+) m/z=216.8 (MH+).
Quantity
38.5 mmol
Type
reactant
Reaction Step One
Quantity
39.66 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
77 mL
Type
solvent
Reaction Step Four
Name
Quantity
385 mL
Type
solvent
Reaction Step Five

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